2-Propanone, o-methyloxime

Catalog No.
S3339873
CAS No.
3376-35-0
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanone, o-methyloxime

CAS Number

3376-35-0

Product Name

2-Propanone, o-methyloxime

IUPAC Name

N-methoxypropan-2-imine

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-4(2)5-6-3/h1-3H3

InChI Key

QMOLZSLXSAVSPU-UHFFFAOYSA-N

SMILES

CC(=NOC)C

Canonical SMILES

CC(=NOC)C
  • Organic synthesis: 2-Propanone, o-methyloxime can be used as a starting material for the synthesis of other organic compounds. For example, one study describes its use in the synthesis of chiral amines [].
  • Biological studies: Some research has explored the potential biological properties of 2-Propanone, o-methyloxime. For instance, a study published in Biological and Pharmaceutical Bulletin investigated its inhibitory effects on certain enzymes [].

2-Propanone, o-methyloxime, also known as acetone oxime, is an organic compound with the molecular formula C₄H₉NO. It is a colorless liquid that is soluble in water and has a characteristic odor. The compound features a functional oxime group (-C=N-OH) attached to the carbonyl carbon of 2-propanone (acetone). This structural arrangement contributes to its unique chemical properties and reactivity.

  • Antimicrobial activity: The methyloxime group may exhibit some antimicrobial properties, but more research is needed.

Acetonoxime is a flammable liquid (flash point: 39 °C) and can be harmful if inhaled, swallowed, or absorbed through the skin []. It can cause irritation to the eyes, skin, and respiratory system [].

  • Acute toxicity:
    • Oral LD50 (rat): 1200 mg/kg [].
    • Dermal LD50 (rabbit): >2000 mg/kg [].
Typical of oximes. Key reactions include:

  • Hydrolysis: In the presence of acids or bases, 2-propanone, o-methyloxime can hydrolyze to form 2-propanone and hydroxylamine.
  • Reduction: The oxime can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Dehydration: Under certain conditions, it can undergo dehydration to yield nitriles.

These reactions illustrate the compound's versatility in organic synthesis and its potential utility in various chemical transformations .

The biological activity of 2-propanone, o-methyloxime has been studied mainly in relation to its potential toxicity and effects on human health. It is classified as a skin sensitizer and may cause serious eye damage upon contact. Additionally, there are indications that it may have antimicrobial properties, though more research is required to fully understand its biological effects .

Several methods exist for synthesizing 2-propanone, o-methyloxime:

  • Oximation of Acetone: The most common method involves the reaction of acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
  • Direct Reaction with Hydroxylamine: Acetone can react directly with hydroxylamine under acidic or basic conditions to yield 2-propanone, o-methyloxime.
  • Alternative Routes: Other methods may involve the use of different oxime-forming reagents or catalysts to facilitate the reaction .

2-Propanone, o-methyloxime finds several applications across different fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is used in various chemical processes.
  • Analytical Chemistry: It can be utilized in analytical methods for detecting carbonyl compounds through derivatization techniques.

These applications highlight its importance in both industrial and laboratory settings .

Interaction studies involving 2-propanone, o-methyloxime primarily focus on its reactivity with other chemical species. Its interactions can lead to the formation of various derivatives, which can be analyzed for their potential applications. Additionally, studies on its toxicity emphasize understanding how it interacts with biological systems, particularly regarding skin and eye exposure .

Several compounds share structural similarities with 2-propanone, o-methyloxime. Here are some notable examples:

Compound NameMolecular FormulaKey Features
AcetoneC₃H₆OSimple ketone; widely used solvent
Benzaldehyde oximeC₇H₇NOAromatic oxime; used in organic synthesis
Cyclohexanone oximeC₆H₁₁NOSaturated cyclic ketone; potential applications in polymer chemistry

Uniqueness of 2-Propanone, o-methyloxime:

  • Unlike simple ketones like acetone, 2-propanone, o-methyloxime contains an oxime group that imparts distinct reactivity.
  • Its ability to undergo specific transformations makes it a valuable intermediate in synthetic chemistry compared to other similar compounds .

This comprehensive overview of 2-propanone, o-methyloxime illustrates its significance within organic chemistry and its potential applications across various industries. Further research could expand its utility and understanding within biological contexts.

XLogP3

0.5

Other CAS

3376-35-0

Dates

Modify: 2023-08-19

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